Meta-Methylbenzylthio Substituent Position: Differentiation from Para-Methyl (4-Methyl) and Ortho-Methyl (2-Methyl) Positional Isomers
The target compound bears the methyl group at the meta (3-) position of the benzylthio phenyl ring. The para-methyl positional isomer (CAS 1223795-95-6) and the ortho-methyl positional isomer (CAS 1223762-68-2) share the identical molecular formula (C24H25N3OS) and molecular weight (403.5 g/mol) but differ in the spatial orientation and electronic distribution of the methyl substituent [1]. In pyrazolo[1,5-a]pyrazine SAR, the position of substituents on aromatic rings directly modulates both steric accessibility to biological targets and π-π stacking interactions within kinase ATP-binding pockets, as established by PI3K docking studies showing that para-substituted electron-donating groups on the pyrazole phenyl ring enhance cytotoxicity (IC50 7.01–8.19 µM range for the most active derivatives in A549 cells) [2]. The meta-methyl configuration of the target compound presents a distinct steric profile and dipole moment relative to the para and ortho isomers, potentially altering target engagement selectivity.
| Evidence Dimension | Substituent positional isomerism — methyl group location on benzylthio phenyl ring |
|---|---|
| Target Compound Data | 3-methylbenzylthio (meta-methyl); MW 403.5 g/mol; molecular formula C24H25N3OS |
| Comparator Or Baseline | 4-methylbenzylthio isomer (CAS 1223795-95-6) and 2-methylbenzylthio isomer (CAS 1223762-68-2); both MW 403.5 g/mol; identical molecular formula C24H25N3OS |
| Quantified Difference | Exact positional isomerism; identical molecular formula and mass but distinct connectivity (meta vs. para vs. ortho). Quantitative biological activity difference not determined head-to-head for this specific set. |
| Conditions | Structural comparison based on CAS registry and vendor catalog data; biological activity inference derived from SAR trends reported for pyrazolo[1,5-a]pyrazin-4(5H)-one series in A549 NSCLC cell line [2] |
Why This Matters
Positional isomerism is a critical determinant of target selectivity in kinase inhibitor SAR; procurement of the specific meta-methyl isomer avoids confounding biological data that would arise from unintentional substitution with the para or ortho analog.
- [1] Kuujia.com. CAS 1223762-68-2: 2-(4-butoxyphenyl)-4-{[(2-methylphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine. Accessed 2026-04-29. View Source
- [2] Kuzu B., Arzuk E., Tan-Uygun M. Synthesis of New Pyrazolo[1,5-a]Pyrazin-4(5H)-One Derivatives and Effects on PI3K Protein Levels in A549 Lung Adenocarcinoma Cell Line. Chemistry & Biodiversity, 2025, e202502844. IC50 values: compound 27 = 8.19 µM, compound 28 = 7.01 µM. View Source
